Benzyl 5-benzamidohexanoate
Description
Benzyl 5-benzamidohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a benzamidohexanoate moiety
Properties
CAS No. |
6337-42-4 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 5-benzamidohexanoate |
InChI |
InChI=1S/C20H23NO3/c1-16(21-20(23)18-12-6-3-7-13-18)9-8-14-19(22)24-15-17-10-4-2-5-11-17/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,21,23) |
InChI Key |
BNRVKZQIAUOWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-benzamidohexanoate typically involves the esterification of 5-benzamidohexanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-benzamidohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 5-benzamidohexanoic acid and benzyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Hydrolysis: 5-benzamidohexanoic acid and benzyl alcohol.
Reduction: Benzyl 5-aminohexanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-benzamidohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5-benzamidohexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ester bond can be hydrolyzed by esterases, releasing the active benzamidohexanoic acid, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.
Benzyl 4-aminobenzoate: Similar structure but with an amino group, used in various pharmaceutical applications.
Benzyl 6-aminohexanoate: Similar structure but with an amino group at a different position, used in polymer synthesis.
Uniqueness
Benzyl 5-benzamidohexanoate is unique due to the presence of the benzamidohexanoate moiety, which imparts specific chemical and biological properties
Biological Activity
Benzyl 5-benzamidohexanoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and immunomodulation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies, synthesis data, and biological evaluations.
Chemical Structure and Synthesis
This compound is a derivative of hexanoic acid, characterized by the presence of a benzyl and a benzamide group. The synthesis typically involves the coupling of benzylamine with hexanoic acid derivatives, followed by esterification. A general synthetic pathway can be summarized as follows:
- Formation of the amide : Benzylamine reacts with hexanoic acid to form this compound.
- Esterification : The amide is then converted into an ester form through reaction with an appropriate alcohol in the presence of an acid catalyst.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Mechanism of Action : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. In vitro assays demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Inhibition of PI3K/Akt pathway |
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been studied for its immunomodulatory effects. It has been reported to enhance the activity of immune cells, such as macrophages and natural killer (NK) cells.
- Case Study : In a study involving peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in significant upregulation of cytokines associated with Th1 immune responses, including IFN-γ and IL-12. This suggests a potential role for the compound as an immunotherapeutic agent.
Structure-Activity Relationship (SAR)
Research has focused on understanding how variations in structure affect biological activity. Modifications to the benzamide moiety or changes in the alkyl chain length have been investigated to optimize potency and selectivity.
- Key Findings :
- Shortening the alkyl chain significantly reduced cytotoxicity.
- Substituting different groups on the benzamide ring altered the interaction with target proteins, affecting both potency and selectivity.
Table 2 illustrates some SAR findings:
| Compound Variant | IC50 (µM) | Observed Activity |
|---|---|---|
| Benzyl derivative A | 12 | High apoptosis induction |
| Benzyl derivative B | 25 | Moderate cytotoxicity |
| Non-benzyl variant | >50 | Minimal activity |
Q & A
Q. What are the recommended synthetic routes for Benzyl 5-benzamidohexanoate, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via a two-step process:
Amide Bond Formation : React 5-aminohexanoic acid with benzoyl chloride in anhydrous conditions using a base (e.g., triethylamine) to form 5-benzamidohexanoic acid. Excess benzoyl chloride ensures complete reaction .
Esterification : Protect the carboxylic acid group of 5-benzamidohexanoic acid using benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Solvent choice (e.g., toluene) and reflux conditions improve yield .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the benzyl ester (δ ~5.1 ppm for CH₂Ph) and benzamide (δ ~7.8 ppm for CONH) groups. Compare with literature shifts for analogous esters/amides .
- IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl group) .
Advanced Research Questions
Q. How can kinetic modeling improve the synthesis of this compound?
- Methodological Answer : Apply uniform experimental design (UED) to optimize reaction parameters (temperature, catalyst loading, molar ratios). For example:
- Use a pseudo-first-order kinetic model to study esterification rates under varying H₂SO₄ concentrations .
- Analyze time-dependent conversion data (Fig. 1 in ) to derive rate constants. Validate with Arrhenius plots for temperature effects.
- Data Mining : Apply multivariate analysis (e.g., PCA) to identify dominant variables affecting yield .
Q. How should researchers address contradictory data in stability studies of this compound?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor via HPLC. For example:
- Hydrolytic Stability : Track benzyl alcohol release (GC-MS) under acidic/alkaline conditions .
- Cross-Validation : Compare NMR and LC-MS results to distinguish degradation products (e.g., free benzamide vs. ester hydrolysis) .
- Statistical Analysis : Use ANOVA to assess significance of degradation pathways across replicates .
Q. What metabolic pathways should be considered for in vitro studies of this compound?
- Methodological Answer :
- Enzymatic Hydrolysis : Incubate with liver microsomes or esterases (e.g., porcine liver esterase) to simulate metabolic cleavage of the ester group. Monitor benzyl alcohol and 5-benzamidohexanoic acid via LC-MS .
- CYP450 Interactions : Use human hepatocytes to assess cytochrome P450-mediated oxidation of the benzamide moiety. Identify metabolites with high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
